2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione
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Overview
Description
2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones This compound is characterized by its unique structure, which includes a quinazolinylamino group and a dimethoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core.
Introduction of the Quinazolinylamino Group: The quinazolinylamino group is introduced through a nucleophilic substitution reaction, where a quinazoline derivative reacts with the isoindoline-1,3-dione core.
Attachment of the Dimethoxyphenethyl Group: The final step involves the attachment of the dimethoxyphenethyl group through a coupling reaction, such as a Suzuki or Heck coupling, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development.
Chemical Biology: It is used in studies involving the modulation of biological pathways and the development of chemical probes.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione core but differs in the substituents attached to the core.
Isoindoline-1,3-dione-4-aminoquinolines: These compounds have similar structural features but vary in the nature of the substituents and linkers.
Uniqueness
2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione is unique due to its combination of the quinazolinylamino group and the dimethoxyphenethyl group, which confer specific biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H26N4O5 |
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Molecular Weight |
546.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(quinazolin-4-ylamino)phenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C32H26N4O5/c1-39-28-14-7-20(17-29(28)40-2)15-16-36-31(37)24-13-12-23(18-26(24)32(36)38)41-22-10-8-21(9-11-22)35-30-25-5-3-4-6-27(25)33-19-34-30/h3-14,17-19H,15-16H2,1-2H3,(H,33,34,35) |
InChI Key |
DUGSAUXKSACXPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC5=NC=NC6=CC=CC=C65)OC |
Origin of Product |
United States |
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